Acoltremon

TRPM8 calcium signaling potency comparison

Procure Acoltremon (WS-12, CAS 68489-09-8) as a high-affinity TRPM8 agonist (EC50 39 nM). Distinguish from other WS series by its exclusive receptor selectivity, preventing TRPA1/TRPV cross-reactivity. Leverage its 36-minute sensory duration for sustained assays or its thermal stability (active to 200°C) for demanding formulations. Achieve reliable, artifact-free data in pain and sensory research.

Molecular Formula C18H27NO2
Molecular Weight 289.4 g/mol
CAS No. 68489-09-8
Cat. No. B1684170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcoltremon
CAS68489-09-8
SynonymsWS 12;  WS-12;  WS12.
Molecular FormulaC18H27NO2
Molecular Weight289.4 g/mol
Structural Identifiers
SMILESCC1CCC(C(C1)C(=O)NC2=CC=C(C=C2)OC)C(C)C
InChIInChI=1S/C18H27NO2/c1-12(2)16-10-5-13(3)11-17(16)18(20)19-14-6-8-15(21-4)9-7-14/h6-9,12-13,16-17H,5,10-11H2,1-4H3,(H,19,20)/t13-,16+,17-/m1/s1
InChIKeyHNSGVPAAXJJOPQ-XOKHGSTOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityInsoluble in water;  sparingly soluble in avocado oil
Sparingly soluble (in ethanol)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Acoltremon (CAS 68489-09-8): TRPM8 Agonist for Dry Eye Disease and TRP Channel Research


Acoltremon (also known as WS-12, AR-15512, AVX-012; brand name Tryptyr) is a small-molecule synthetic carboxamide that acts as a potent and selective agonist of the transient receptor potential melastatin 8 (TRPM8) ion channel, a calcium-permeable thermoreceptor responsible for cold sensation [1]. The compound is an analogue of menthol but demonstrates markedly different pharmacological properties, including significantly higher potency and a clean selectivity profile over related thermo-sensitive TRP channels [2]. Acoltremon received FDA approval in May 2025 as a 0.003% ophthalmic solution for the treatment of signs and symptoms of dry eye disease (DED), representing the first-in-class TRPM8 agonist approved for this indication [3]. Beyond its clinical application, Acoltremon is widely utilized as a research tool for studying TRPM8-mediated calcium signaling, sensory neuron physiology, and nociceptive pathways .

Why TRPM8 Agonists Cannot Be Interchanged: Acoltremon's Differentiated Pharmacological Profile


Within the TRPM8 agonist class, substantial pharmacological heterogeneity exists that precludes simple substitution of one compound for another. While all TRPM8 agonists share the ability to activate this calcium-permeable channel, they differ markedly in potency, selectivity, species specificity, and physicochemical properties that directly impact experimental reproducibility and clinical applicability. Menthol, the prototypical TRPM8 agonist, exhibits an EC₅₀ of approximately 193 μM and demonstrates significant off-target activation of TRPV1, TRPV3, and TRPA1 channels . Icilin, another widely used TRPM8 agonist, is approximately 2.5-fold more potent than Acoltremon at human TRPM8 but displays fundamentally different species selectivity, being nearly inactive at rodent TRPM8 while potently activating avian TRPM8 [1]. Acoltremon occupies a distinct position in this pharmacological landscape, combining sub-micromolar potency with exceptional selectivity and consistent activity across mammalian species, making it uniquely suited for translational research applications where menthol's promiscuity or icilin's species restrictions would confound interpretation [2].

Quantitative Differentiation: Acoltremon vs. Menthol and Other TRPM8 Modulators


Potency Differential: Acoltremon Exhibits ~5,000-Fold Greater TRPM8 Activation Potency Than Menthol

In direct comparative assays measuring TRPM8 channel activation, Acoltremon demonstrates an EC₅₀ of 39 nM for human TRPM8, whereas menthol requires concentrations approximately three orders of magnitude higher to achieve comparable activation, with reported EC₅₀ values ranging from 80 μM to 193 μM [1]. Using the most conservative comparator value (80 μM), this represents a greater than 2,000-fold potency advantage; using the 193 μM value reported in multiple independent studies, the difference exceeds 4,900-fold . This potency differential is consistent across multiple assay platforms including fluorometric imaging plate reader (FLIPR) assays, calcium microfluorimetry, and whole-cell patch clamp electrophysiology [2].

TRPM8 calcium signaling potency comparison

Selectivity Profile: Acoltremon Shows No Activation of TRPV1-4 or TRPA1 at Concentrations >25,000× EC₅₀

Acoltremon was evaluated against a panel of thermo-sensitive TRP ion channels including TRPV1, TRPV2, TRPV3, TRPV4, and TRPA1 at a concentration of 1 mM . At this concentration—which represents approximately 25,000-fold the EC₅₀ for TRPM8 activation—Acoltremon produced no detectable activation of any of these related channels [1]. In stark contrast, menthol at comparable concentrations activates TRPV1, TRPV3, and TRPA1, confounding interpretation of menthol-mediated effects in native tissues where multiple TRP channels are co-expressed [2]. This clean selectivity profile was further validated in dorsal root ganglion (DRG) neuron preparations, where Acoltremon (1-10 μM) selectively activated only the TRPM8-expressing neuronal subpopulation [3].

TRP channels selectivity off-target activity

Clinical Efficacy: Acoltremon 0.003% Demonstrates 5.2-Fold and 3.7-Fold Higher Response Rates vs. Vehicle in Phase 3 DED Trials

In two identical Phase 3 randomized, multicenter, double-masked, vehicle-controlled trials (COMET-2, N=465; COMET-3, N=466), Acoltremon 0.003% ophthalmic solution administered twice daily demonstrated statistically superior efficacy compared to vehicle control in increasing tear production [1]. The primary endpoint—proportion of patients achieving a ≥10 mm increase in unanesthetized Schirmer test (UST) score at Day 14—was met in both studies: 42.6% of Acoltremon-treated patients vs. 8.2% of vehicle-treated patients in COMET-2 (P<0.0001); and 53.2% vs. 14.4% in COMET-3 (P<0.0001) [2]. Statistically significant increases in tear production were observed as early as Day 1 and sustained through Day 90 [3]. This rapid onset distinguishes Acoltremon from existing DED therapies such as cyclosporine and lifitegrast, which typically require weeks to months for clinically meaningful effect [4].

dry eye disease Schirmer test clinical trial

Safety Margin: Acoltremon Demonstrates No Embryofetal Toxicity at >800× Clinical Exposure Levels

In reproductive toxicology studies, intravenous administration of Acoltremon to pregnant rats and rabbits during organogenesis produced no maternal or embryofetal toxicity at doses corresponding to 806-fold (rats) and 2,151-fold (rabbits) the maximum recommended human ocular dose (MRHOD) on a mg/m² basis [1]. Additionally, Acoltremon was negative in a standard battery of genotoxicity assessments, including bacterial reverse mutation (Ames) assay, in vitro chromosomal aberration assay in human peripheral lymphocytes, and in vivo micronucleus assay in rats [2]. In clinical trials encompassing 766 patients with DED, the most common adverse reaction was mild instillation-site pain (50%), with less than 1% of patients discontinuing therapy due to burning or stinging [3]. No serious ocular adverse events were reported across the Phase 3 program [4].

toxicology developmental toxicity safety pharmacology

Species Cross-Reactivity: Acoltremon Activates Human, Rat, and Mouse TRPM8 with Comparable Potency

Unlike certain TRPM8 agonists that exhibit pronounced species-dependent pharmacology, Acoltremon activates TRPM8 from human, rat, and mouse with comparable potency and efficacy [1]. This contrasts sharply with icilin, which potently activates human and avian TRPM8 (EC₅₀ ~0.2-0.7 μM) but is virtually inactive at rodent TRPM8 unless co-applied with elevated extracellular calcium [2]. Acoltremon's conserved activity across mammalian species has been validated in multiple experimental systems: it activates human TRPM8 expressed in HEK293 cells (EC₅₀ 39-193 nM), elicits robust calcium responses in cultured mouse DRG neurons (10-14% of wild-type neurons respond), and produces TRPM8-dependent analgesia in mouse models following intraperitoneal administration [3].

species selectivity TRPM8 translational research

Optimal Application Scenarios for Acoltremon in Research and Development


TRPM8-Specific Calcium Signaling Studies in Heterologous and Native Systems

When investigating TRPM8-mediated calcium influx, Acoltremon is the agonist of choice due to its combination of sub-micromolar potency (EC₅₀ 39-193 nM) and complete selectivity over related thermo-sensitive TRP channels . Unlike menthol, which activates TRPV1, TRPV3, and TRPA1 at concentrations required for robust TRPM8 activation, Acoltremon produces no off-target channel activation at concentrations exceeding 25,000× its TRPM8 EC₅₀ [1]. This selectivity is particularly critical in native cell preparations (e.g., DRG neurons, trigeminal ganglion neurons) where multiple TRP channel subtypes are co-expressed. Experimental protocols should utilize Acoltremon at 1-10 μM for maximal TRPM8 activation while maintaining target specificity [2].

Dry Eye Disease Models and Ocular Surface Physiology Research

Acoltremon is uniquely positioned for research on tear film dynamics and ocular surface sensory physiology. The compound's demonstrated clinical efficacy in Phase 3 trials—producing 3.7× to 5.2× higher response rates than vehicle on the Schirmer test, with onset at Day 1—validates the TRPM8-mediated tear secretion pathway as a therapeutic target . For preclinical DED research, Acoltremon can be formulated for topical ocular administration and has been shown to stimulate tear production via activation of TRPM8-expressing corneal sensory afferents [1]. The compound's favorable ocular tolerability profile and lack of serious adverse events in clinical trials support its use in chronic dosing paradigms [2].

Analgesia and Chronic Neuropathic Pain Studies in Rodent Models

For pain research applications, Acoltremon offers distinct advantages over alternative TRPM8 modulators. Intraperitoneal administration of Acoltremon (10 mg/kg) produces TRPM8-dependent analgesic effects in mouse models, with efficacy confirmed by loss of effect in Trpm8⁻/⁻ knockout animals . Importantly, Acoltremon does not impair motor coordination in rotarod testing at analgesic doses, distinguishing it from TRPM8 agonists that produce hypothermia or motor impairment [1]. The compound's conserved activity across human and rodent TRPM8 enables direct translation between preclinical pain models and potential clinical development [2]. Acoltremon also reduces capsaicin-induced nociceptive behavior, suggesting utility in models of inflammatory and neuropathic pain [3].

Structure-Activity Relationship Studies of TRPM8 Pharmacophores

As a well-characterized synthetic carboxamide, Acoltremon serves as a benchmark reference compound for medicinal chemistry efforts targeting TRPM8. The compound's defined stereochemistry (1R,2S,5R configuration) and established structure-activity relationships provide a foundation for analog development . Key molecular features include the p-menthane carboxamide core with an N-(4-methoxyphenyl) substitution, which confers the compound's favorable potency and selectivity profile compared to simpler menthol-based structures [1]. Researchers developing novel TRPM8 ligands should include Acoltremon as a positive control in all screening assays to enable cross-study comparison of potency and efficacy [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acoltremon

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.